

Synthesis of 1,4-Dienes via Cross-Hydroalkenylation: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Bromo-2-hexene

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Introduction

The 1,4-diene motif is a crucial structural element in a myriad of natural products and pharmaceutical agents. Its synthesis, therefore, is of significant interest to the chemical and medical research communities. Cross-hydroalkenylation has emerged as a powerful and atom-economical strategy for the construction of 1,4-dienes, involving the formal addition of a C-H bond of one alkene across a second unsaturated partner. This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dienes via transition metal-catalyzed cross-hydroalkenylation reactions, with a focus on nickel- and palladium-based catalytic systems.

Nickel-Catalyzed Cross-Hydroalkenylation

Nickel catalysis has been at the forefront of the development of cross-hydroalkenylation reactions for 1,4-diene synthesis. These methods often exhibit high regio- and stereoselectivity and tolerate a wide range of functional groups. Two prominent examples are the coupling of allylic alcohols with alkenyl boronates and the hydroalkenylation of 1,3-dienes with hydrazones.

Nickel-Catalyzed Regioselective Allylic Alkenylation of Allylic Alcohols with Alkenyl Boronates

This method provides a direct route to 1,4-dienes by coupling readily available allylic alcohols and alkenyl boronates. The reaction is catalyzed by a simple nickel complex, and the regioselectivity can be controlled by the choice of ligand.

Catalytic Cycle for Nickel-Catalyzed Allylic Alkenylation

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